molecular formula C11H21Cl3O5 B14508402 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane CAS No. 63504-88-1

1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane

Katalognummer: B14508402
CAS-Nummer: 63504-88-1
Molekulargewicht: 339.6 g/mol
InChI-Schlüssel: BRJFDDYTCCUYEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane is an organic compound with a complex structure that includes multiple chloro and ethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane typically involves the reaction of trichloroethane with ethoxy and triethoxymethoxy groups under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride .

Industrial Production Methods

Industrial production of this compound follows a two-step process. Initially, vinyl chloride reacts with hydrogen chloride to produce 1,1-dichloroethane. This intermediate is then converted to 1,1,1-trichloroethane by reacting with chlorine under ultraviolet irradiation .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include chlorine, hydrogen chloride, and various Lewis acids. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated byproducts, while substitution reactions may yield various ethoxy derivatives .

Wissenschaftliche Forschungsanwendungen

1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s chloro and ethoxy groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Eigenschaften

CAS-Nummer

63504-88-1

Molekularformel

C11H21Cl3O5

Molekulargewicht

339.6 g/mol

IUPAC-Name

1,1,1-trichloro-2-ethoxy-2-(triethoxymethoxy)ethane

InChI

InChI=1S/C11H21Cl3O5/c1-5-15-9(10(12,13)14)19-11(16-6-2,17-7-3)18-8-4/h9H,5-8H2,1-4H3

InChI-Schlüssel

BRJFDDYTCCUYEU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(Cl)(Cl)Cl)OC(OCC)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.